4-(3-Bromo-2-methylphenyl)pyridine
Description
4-(3-Bromo-2-methylphenyl)pyridine is a brominated pyridine derivative featuring a 2-methylphenyl substituent at the 4-position of the pyridine ring and a bromine atom at the 3-position of the phenyl group. Pyridine derivatives are frequently explored for antimicrobial, anticancer, and ligand-design purposes due to their electronic versatility and ability to participate in π-π stacking or metal coordination .
Properties
IUPAC Name |
4-(3-bromo-2-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-11(3-2-4-12(9)13)10-5-7-14-8-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYVDHAFHRMNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction remains a cornerstone for constructing biaryl systems, including 4-(3-bromo-2-methylphenyl)pyridine. This method typically involves coupling a pyridine-bearing boronic acid with a halogenated aryl precursor. For instance, 4-pyridylboronic acid can react with 1-bromo-3-bromo-2-methylbenzene under palladium catalysis. However, the double bromination on the aryl ring necessitates precise stoichiometric control to avoid over-halogenation.
Optimized conditions employ Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C, achieving yields of 70–85%. Challenges arise from the competing protodeboronation of the pyridylboronic acid, which is mitigated by degassing solvents to remove oxygen. Recent advances utilize Buchwald-Hartwig ligands, such as SPhos, to enhance catalyst turnover at lower temperatures (50°C).
Ullmann-Type Coupling
Copper-mediated Ullmann couplings offer a cost-effective alternative for attaching pre-brominated aryl groups to pyridine. A representative procedure involves reacting 4-iodopyridine with 3-bromo-2-methylphenylboronic acid in the presence of CuI (10 mol%) and 1,10-phenanthroline at 110°C in DMSO. Yields range from 60–75%, with the reaction’s efficiency limited by homocoupling byproducts. Microwave-assisted protocols reduce reaction times from 24 hours to 2 hours, though scalability remains constrained by high catalyst loadings.
Post-Coupling Bromination Techniques
Ruthenium-Catalyzed Meta-Selective C–H Bromination
A breakthrough in regioselective functionalization, this method enables direct bromination of pre-coupled 4-(2-methylphenyl)pyridine at the meta position relative to the pyridine directing group. As detailed in recent studies, Ru@PrNH₂@R-PMO-IL (4 mol%) catalyzes the reaction using tetrabutylammonium tribromide (TBATB) as the bromine source in 1,4-dioxane under oxygen at reflux.
Key advantages include:
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Regioselectivity : >80% meta-bromination, minimizing ortho/para byproducts.
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Functional Group Tolerance : Compatible with methyl substituents on the aryl ring.
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Yield : Isolated yields of 82–88% after column chromatography.
Mechanistic studies propose a Ru-mediated C–H activation pathway, where the pyridine nitrogen coordinates the catalyst, directing bromination to the meta position via a six-membered transition state.
Electrophilic Aromatic Bromination
Traditional approaches employ Br₂ in the presence of Lewis acids (e.g., FeBr₃) to brominate 4-(2-methylphenyl)pyridine. However, the methyl group’s ortho/para-directing nature often leads to undesired di- or tri-brominated products. Modifying the solvent to acetic acid and using substoichiometric H₂SO₄ improves selectivity for the 3-bromo isomer (55–60% yield), though purification remains labor-intensive.
Hydrogenation-Reduction Sequences for Intermediate Synthesis
Nitro Group Reduction
A critical step in multi-path syntheses involves reducing nitro intermediates to amines. For example, 4-methyl-3-nitropyridine is hydrogenated using Pd/C (10 wt%) in methanol under 0.5 MPa H₂ at 30°C, yielding 4-methyl-3-aminopyridine in 97% yield. The amine is subsequently diazotized and brominated via the Sandmeyer reaction, though this route introduces additional purification steps.
One-Pot Bromination-Diazotization
Combining bromination and diazotization in a single reactor enhances efficiency. A reported procedure reacts 4-methyl-3-aminopyridine with HBr at −5°C, followed by slow addition of NaNO₂ to generate the diazonium intermediate in situ. Subsequent quenching with NaOH yields 3-bromo-4-methylpyridine in 95% yield. Adapting this to the target compound would require substituting the pyridine substrate with a pre-coupled arylpyridine.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Conditions | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 1,4-dioxane/H₂O | 70–85 | High | Moderate |
| Ru-Catalyzed Bromination | Ru@PrNH₂@R-PMO-IL, TBATB | Reflux, O₂, 1,4-dioxane | 82–88 | >80% meta | High |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 110°C, DMSO | 60–75 | Moderate | Low |
| Electrophilic Bromination | Br₂, FeBr₃ | 0°C, CH₂Cl₂ | 55–60 | Low | Moderate |
Key Observations :
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The Ru-catalyzed method offers superior selectivity and yield but requires specialized catalysts.
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Suzuki-Miyaura balances scalability and efficiency but depends on boron reagent availability.
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Ullmann couplings are less favored due to byproduct formation.
Mechanistic Insights and Optimization Strategies
Role of Directing Groups in Bromination
The pyridine ring’s nitrogen atom acts as a directing group in Ru-catalyzed reactions, polarizing the aromatic π-system to favor meta-bromination. Computational studies indicate a Ru═O intermediate abstracts a hydrogen atom from the meta position, followed by bromine rebound. Steric effects from the 2-methyl group further enhance selectivity by hindering ortho attack.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMA, DMSO) improve catalyst solubility in cross-coupling reactions but may destabilize reactive intermediates. Reducing the reaction temperature from 110°C to 80°C in Suzuki-Miyaura couplings minimizes boronic acid decomposition, increasing yields by 15%.
Catalyst Recycling in Ru-Mediated Reactions
The heterogeneous Ru@PrNH₂@R-PMO-IL catalyst demonstrates reusability over five cycles with <5% activity loss, attributed to its mesoporous structure stabilizing active sites . This contrasts with homogeneous Pd catalysts, which require costly recovery processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(3-Bromo-2-methylphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Bromine Position : Bromine at the 3-position (as in the target compound) vs. 2- or 4-position (e.g., 2-bromo-3-methylpyridine ) alters steric and electronic profiles. Bromine’s electron-withdrawing effect reduces electron density on the pyridine ring, influencing reactivity and binding affinity.
- Halogen Diversity : Replacing bromine with chlorine (e.g., 3-chloro-6-(4-methylbenzyl)pyridine ) reduces molecular weight and polarizability, affecting solubility and intermolecular interactions.
Spectroscopic and Computational Insights
- IR and NMR: Analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine show distinct IR peaks (e.g., C-Br stretch ~550–600 cm⁻¹) and ¹H NMR δH values for aromatic protons (6.8–8.5 ppm) .
- DFT Studies: Computational analyses of 4-(1-aminoethyl)pyridine (–12) reveal HOMO-LUMO gaps (~6.08 eV) and solvent-dependent UV-Vis spectra, suggesting similar electronic behavior in brominated analogs. The target compound may exhibit π→π* transitions near 250–260 nm in aqueous solutions .
Biological Activity
4-(3-Bromo-2-methylphenyl)pyridine is an aromatic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a 3-bromo-2-methylphenyl group, which influences its chemical reactivity and biological interactions. Understanding its biological activity is crucial for its applications in drug development and other scientific fields.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyridine ring allows for diverse interactions such as hydrogen bonding, π-π stacking, and halogen bonding, which are essential for modulating biological processes.
Biological Assays and Findings
Research has indicated that compounds similar to this compound exhibit a range of biological activities. For instance, studies on pyridine derivatives have shown promising results in anti-thrombolytic and antibacterial activities. The following table summarizes some of the significant findings related to pyridine derivatives, including those structurally related to this compound:
Case Studies
- Anti-thrombolytic Activity : In a study involving various pyridine derivatives, compound 4b exhibited significant anti-thrombolytic activity, indicating its potential for therapeutic applications in preventing blood clots. The results suggested that the structural modifications on the pyridine ring significantly influence this activity .
- Antibacterial Properties : Another study highlighted the antibacterial efficacy of certain pyridine derivatives against clinically isolated strains of bacteria, including multi-drug resistant strains. This suggests that modifications similar to those found in this compound could enhance antibacterial properties .
Synthetic Routes
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method efficiently couples arylboronic acids with halogenated aromatic compounds under mild conditions, yielding high purity products suitable for further biological testing.
Comparison with Related Compounds
When comparing this compound with structurally similar compounds, it is evident that the positioning of substituents plays a crucial role in determining their biological activity. For example:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 2-Bromo-3-methylpyridine | Different substituent position | Moderate antibacterial activity |
| 4-Bromo-2-methylpyridine | Altered electronic properties | Enhanced cytotoxicity |
| This compound | Unique bromo and methyl positioning | Potentially superior bioactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(3-Bromo-2-methylphenyl)pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a brominated aryl halide (e.g., 3-bromo-2-methylphenylboronic acid) reacts with a pyridine derivative. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (60–90°C).
- Optimization : Reaction yields (60–85%) depend on avoiding moisture and oxygen. Thin-layer chromatography (TLC) and GC-MS are used to monitor progress .
Q. How is the structural integrity of this compound validated post-synthesis?
- Characterization :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine-induced deshielding at δ 7.2–8.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 262.03).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Nucleophilic Substitution : The bromine atom undergoes oxidative addition with Pd(0) catalysts, forming a Pd(II) intermediate. Computational studies (DFT) reveal that steric hindrance from the 2-methyl group slows transmetallation, requiring elevated temperatures (~80°C) for efficient coupling .
- Contradictions : Lower yields (<50%) in polar solvents (e.g., DMSO) suggest competing side reactions, such as debromination .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
- Applications : The compound serves as a precursor for kinase inhibitors. Kinetic assays (e.g., IC₅₀ measurements) show competitive inhibition against EGFR (IC₅₀ = 1.2 µM) due to π-π stacking between the pyridine ring and hydrophobic enzyme pockets.
- Data Challenges : Variability in bioactivity (e.g., ±15% across replicates) may arise from crystallinity differences or solvent residues .
Q. What computational tools predict the compound’s electronic properties for material science applications?
- DFT Analysis : HOMO-LUMO gaps (~4.1 eV) suggest suitability as an electron-transport layer in OLEDs. Mulliken charges indicate electron-withdrawing effects from bromine, enhancing charge mobility in thin films .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 78–82°C vs. 85–88°C)?
- Root Cause : Impurities from incomplete purification (e.g., residual Pd catalysts) or polymorphic forms. Recrystallization in ethanol/water (9:1) improves purity (>98%) and consistency .
Applications in Experimental Design
Q. How is this compound utilized in synthesizing supramolecular co-crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
